

Tinocordiside: A Comprehensive Technical Guide on Physicochemical Properties and Stability

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Compound of Interest

Compound Name: *Tinocordiside*

Cat. No.: *B1194843*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinocordiside, a clerodane-derived diterpenoid glycoside isolated from the medicinal plant *Tinospora cordifolia*, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the physicochemical properties and stability of **Tinocordiside**, offering crucial data and methodologies for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of Tinocordiside

A thorough understanding of the physicochemical properties of **Tinocordiside** is fundamental for its extraction, purification, formulation, and analytical characterization. The following tables summarize the key physicochemical data for **Tinocordiside**.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₃₂ O ₇	[1][2]
Molecular Weight	396.5 g/mol	[1][2]
IUPAC Name	(1R,2R,8S)-1,5-dimethyl-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]tricyclo[4.4.0.0 ^{2,7}]dec-4-en-3-one	[1]
CAS Number	191613-38-4	[2]
Appearance	Data not available	-
Melting Point	Data not available	-
logP	1.067	[3]
Topological Polar Surface Area (TPSA)	116.45 Å ²	[3]
Density	1.006 g/cm ³	[3]

Solubility Profile

Quantitative solubility data for **Tinocordiside** is not extensively reported in the literature. However, based on extraction protocols, it is known to be soluble in polar solvents. A hydro-ethanolic mixture, particularly 70:30 ethanol-water (v/v), has been shown to be effective for its extraction.[2] Methanol is also utilized in extraction processes.[2]

Solvent	Solubility	Source(s)
Water	Data not available	-
Methanol	Soluble	[2]
Ethanol	Soluble	[4]
Ethanol-Water (70:30 v/v)	Effective for extraction	[2]
Dimethyl Sulfoxide (DMSO)	Data not available	-

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of **Tinocordiside**.

Spectroscopic Technique	Key Data	Source(s)
UV-Vis Spectroscopy	λ_{max} : 254 nm	[5]
Mass Spectrometry (Q-TOF)	m/z: 396.2133 [M+H] ⁺ (protonated molecule) Fragmentation ions: m/z 234.1124 (aglycone), m/z 162.0521 (hexose moiety)	[5]
¹ H NMR	δ (ppm): ~1.238 (Methyl groups)	[5]
¹³ C NMR	δ (ppm): ~102.3 (Anomeric carbon)	[5]
Infrared (IR) Spectroscopy	Characteristic absorption bands for hydroxyl (-OH), carbon-carbon double bonds (C=C), and ether (C-O-C) linkages are expected.	[5]

Stability of Tinocordiside

Tinocordiside is known to be a thermolabile compound, indicating its sensitivity to heat.^[2] This is a critical consideration during its extraction, processing, and storage.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods. While specific forced degradation studies on pure **Tinocordiside** are not extensively published, a study on *Tinospora cordifolia* extract provides some insights. The extract was subjected to the following stress conditions:

- Acid Hydrolysis: 0.1 N HCl
- Alkali Hydrolysis: 0.1 N NaOH
- Oxidative Degradation: 3% H₂O₂
- Photolytic Degradation: Exposure to UV light
- Thermal Degradation: Dry heat at 80°C

These studies suggest that **Tinocordiside** is susceptible to degradation under hydrolytic and oxidative conditions.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible analysis and stability testing of **Tinocordiside**. The following are proposed methodologies based on available literature for **Tinocordiside** and related compounds from *Tinospora cordifolia*.

Protocol 1: Proposed Stability-Indicating HPTLC Method

This protocol is adapted from a forced degradation study of *Tinospora cordifolia* extract.^[6]

Objective: To develop and validate a stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method for the analysis of **Tinocordiside** and its degradation products.

Materials and Reagents:

- **Tinocordiside** reference standard
- Pre-coated silica gel 60 F₂₅₄ HPTLC plates
- Toluene, acetone, water (analytical grade)
- Hydrochloric acid (0.1 N)
- Sodium hydroxide (0.1 N)
- Hydrogen peroxide (3%)
- Methanol (HPLC grade)
- UV cabinet with 254 nm and 366 nm lamps
- HPTLC scanner

Chromatographic Conditions:

- Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates (20 cm x 10 cm)
- Mobile Phase: Toluene: Acetone: Water (5:15:1, v/v/v)
- Chamber Saturation: 30 minutes
- Development Distance: 8 cm
- Detection Wavelength: 254 nm

Procedure:

- Standard Solution Preparation: Prepare a stock solution of **Tinocordiside** reference standard in methanol (e.g., 1 mg/mL).
- Forced Degradation Studies:

- Acid Hydrolysis: Treat a solution of **Tinocordiside** with 0.1 N HCl at 80°C for a specified time. Neutralize the solution before analysis.
- Alkali Hydrolysis: Treat a solution of **Tinocordiside** with 0.1 N NaOH at 80°C for a specified time. Neutralize the solution before analysis.
- Oxidative Degradation: Treat a solution of **Tinocordiside** with 3% H₂O₂ at room temperature for a specified time.
- Photolytic Degradation: Expose a solution of **Tinocordiside** to UV light for a specified duration.
- Thermal Degradation: Expose a solid sample of **Tinocordiside** to dry heat at 80°C for a specified time, then dissolve in methanol.
- Sample Application: Apply the standard solution, untreated sample solution, and the degraded sample solutions as bands on the HPTLC plate.
- Chromatogram Development: Develop the plate in a pre-saturated twin-trough chamber with the mobile phase.
- Densitometric Analysis: After development, dry the plate and scan it in a densitometer at 254 nm.
- Method Validation: Validate the developed method as per ICH guidelines for specificity, linearity, precision, accuracy, and robustness.

Protocol 2: Proposed Stability-Indicating HPLC Method

This protocol is a proposed method based on validated HPLC methods for other glycosidic compounds from *Tinospora cordifolia*.

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of **Tinocordiside**.

Materials and Reagents:

- **Tinocordiside** reference standard

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 μ m)
- HPLC system with a UV detector

Chromatographic Conditions:

- Column: C18 reversed-phase column
- Mobile Phase: A gradient of acetonitrile and water
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 20 μ L

Procedure:

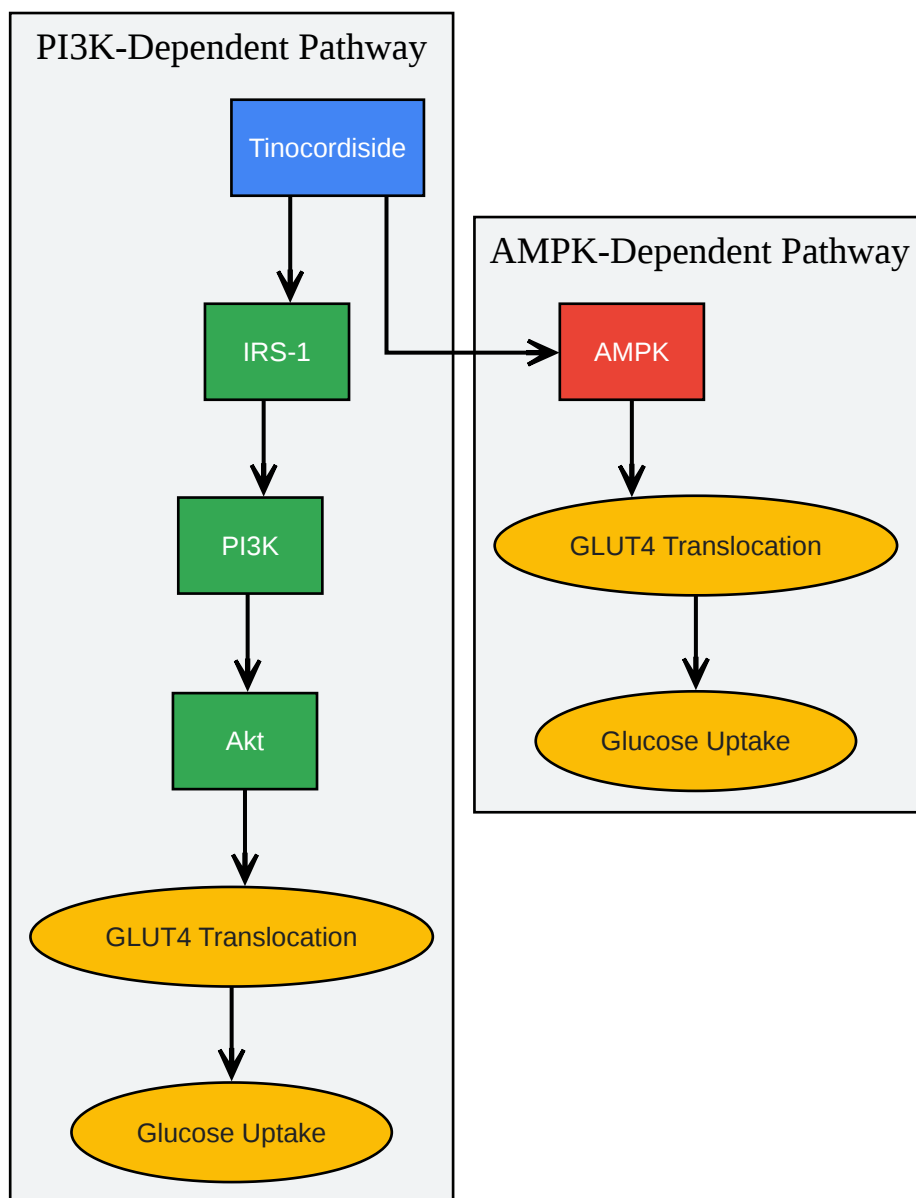
- Standard and Sample Preparation: Prepare stock and working solutions of **Tinocordiside** in methanol.
- Forced Degradation: Conduct forced degradation studies as described in Protocol 1.
- Chromatographic Analysis: Inject the standard, untreated, and degraded samples into the HPLC system.
- Data Analysis: Record the chromatograms and determine the retention time and peak area of **Tinocordiside** and any degradation products.
- Method Validation: Validate the method according to ICH guidelines, ensuring the method can separate **Tinocordiside** from its degradation products (specificity).

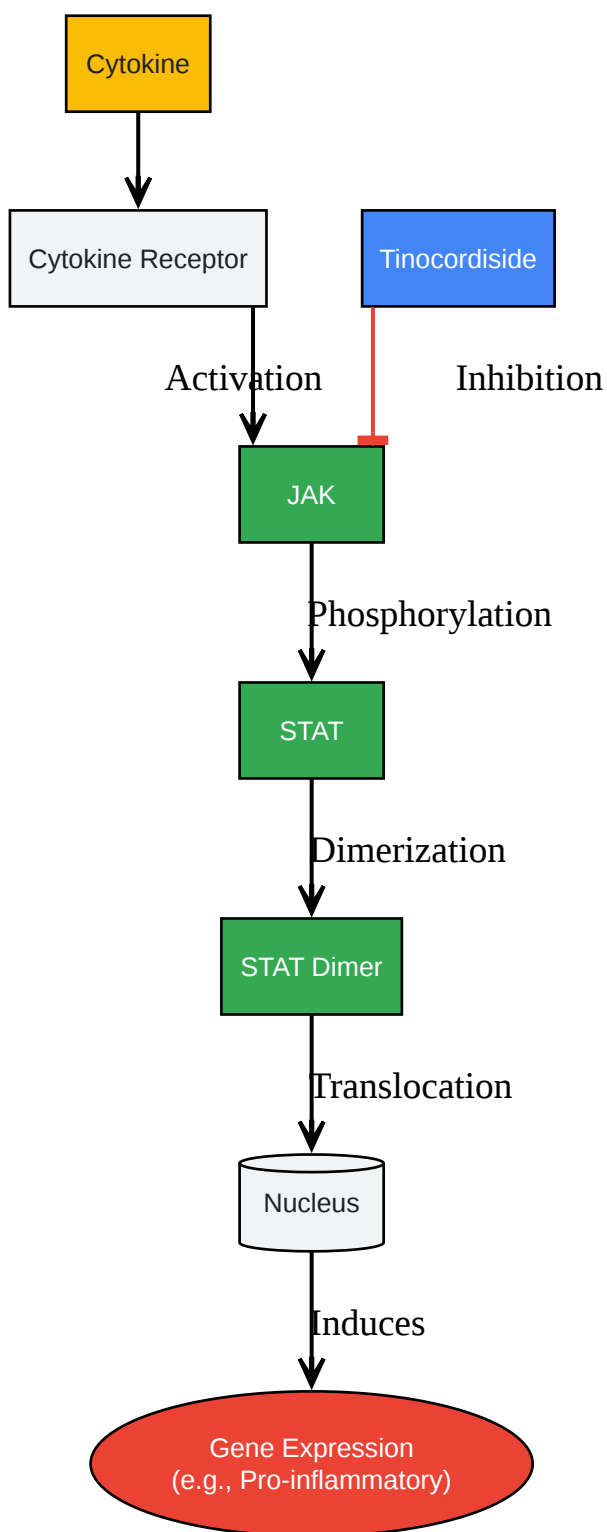
Signaling Pathways and Mechanisms of Action

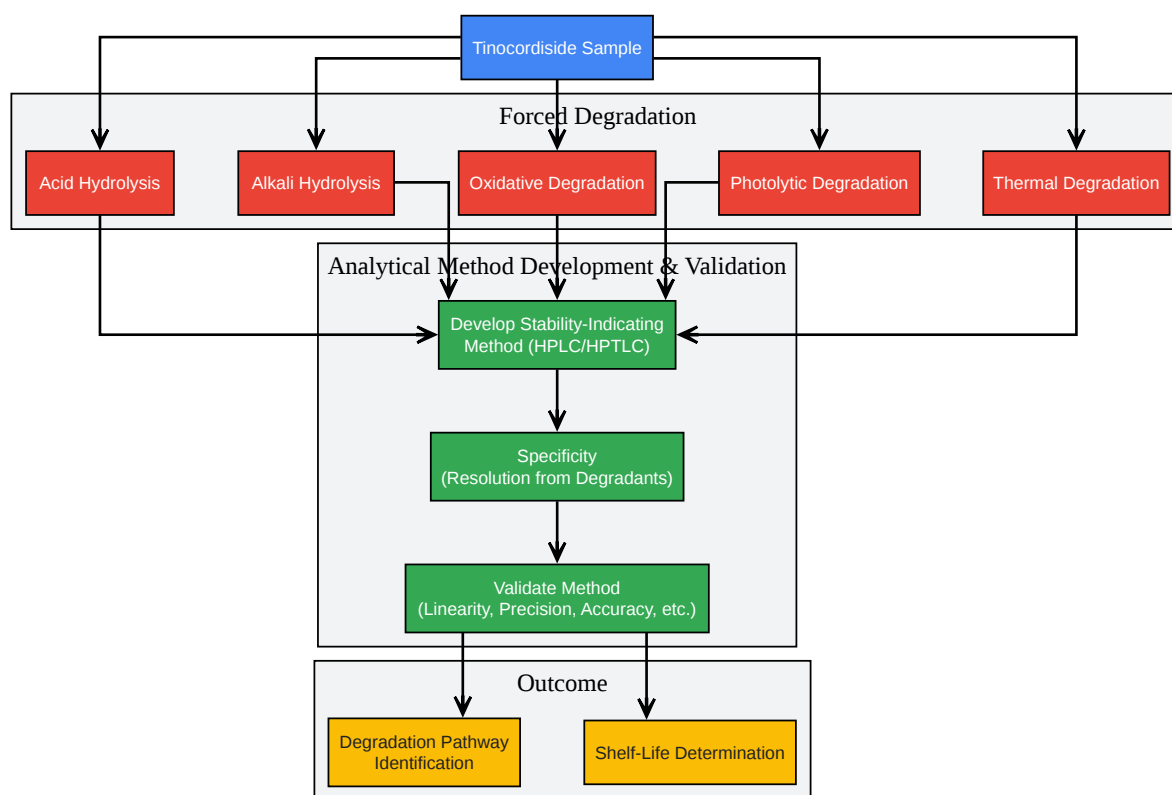
Tinocordiside has been reported to exert its biological effects through the modulation of several key signaling pathways.

PI3K/AMPK Dependent Glucose Uptake

Tinocordiside has been shown to stimulate glucose uptake in skeletal muscle cells through both the Phosphoinositide 3-kinase (PI3K) and 5' AMP-activated protein kinase (AMPK) dependent pathways, which are crucial for regulating glucose homeostasis.







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